3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines elements of cinnamyl, hydroxyphenyl, and imidazo-purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo-purine core, followed by the introduction of cinnamyl and hydroxyphenyl groups. Key steps may include:
Formation of the imidazo-purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of cinnamyl group: This step may involve a Heck reaction or similar coupling reaction to attach the cinnamyl moiety.
Attachment of hydroxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cinnamyl group can be reduced to form the corresponding alkyl derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alkyl derivatives of the cinnamyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
3-cinnamyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a methoxy group instead of a hydroxy group.
3-cinnamyl-8-(4-chlorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
The presence of the hydroxyphenyl group in 3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique properties, such as the ability to form hydrogen bonds, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H21N5O3 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H21N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-10-12-19(30)13-11-18)26(2)24(32)27(22(20)31)14-6-9-17-7-4-3-5-8-17/h3-13,15,30H,14H2,1-2H3/b9-6+ |
InChI Key |
UOAGJTZSOYSRRL-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)C/C=C/C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)CC=CC5=CC=CC=C5)C |
Origin of Product |
United States |
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